N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine
Description
N-[2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine is a thieno[3,2-d]pyrimidine derivative featuring a benzylsulfanyl substituent at position 2 and a diethylamine group at position 3. This scaffold is of interest due to its structural similarity to kinase inhibitors and other bioactive molecules targeting pathways such as PI3K/mTOR and TRK .
Synonyms include:
Properties
IUPAC Name |
2-benzylsulfanyl-N,N-diethylthieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S2/c1-3-20(4-2)16-15-14(10-11-21-15)18-17(19-16)22-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABGSGDCRBFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1SC=C2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienopyrimidine ring to its corresponding dihydro derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy metabolism, leading to reduced ATP production and bacterial growth.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives
Key Structural and Functional Insights
Position 4 Modifications: Diethylamine (Target Compound): The bulky diethylamine group may enhance lipophilicity compared to morpholine (PI-103) or aryloxy groups (). However, its impact on target binding (e.g., kinase inhibition) remains uncharacterized. Morpholine (PI-103): Improved metabolic stability and half-life over earlier analogs (e.g., 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol, half-life <10 min) .
Trichloromethyl (): Electron-withdrawing groups may enhance electrophilic reactivity, critical for antimalarial activity.
Biological Activity Trends :
Biological Activity
N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with benzyl sulfide and diethylamine. The synthetic route often employs various organic solvents and reagents, optimizing conditions such as temperature and reaction time to achieve high yields.
Key Synthetic Steps:
- Formation of Thieno[3,2-d]pyrimidine Core : Initial steps focus on creating the thieno[3,2-d]pyrimidine structure through cyclization reactions.
- Sulfanylation : Introduction of the benzylsulfanyl group involves nucleophilic substitution reactions.
- Amine Substitution : The final step incorporates the diethylamine moiety, completing the synthesis.
Antimicrobial Activity
Research has indicated that compounds with thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Antifungal activity |
The proposed mechanism for its antimicrobial activity includes interference with bacterial DNA synthesis and cell wall integrity. This is consistent with the behavior observed in other thieno[3,2-d]pyrimidine derivatives.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathways.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).
- Results :
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- Induction of apoptosis was confirmed via flow cytometry analysis.
Cytotoxicity Profile
The cytotoxicity of this compound was assessed using standard assays (MTT assay). The IC50 values for various cell lines were determined:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
| MCF-7 | 18 |
These results suggest a promising therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
